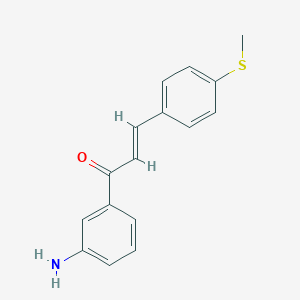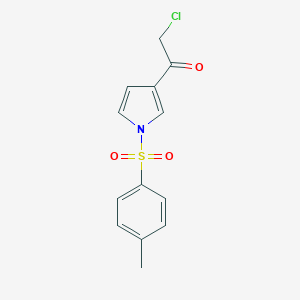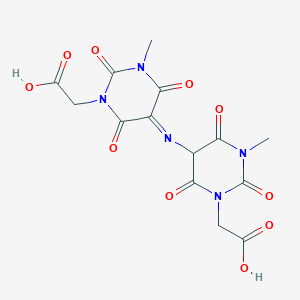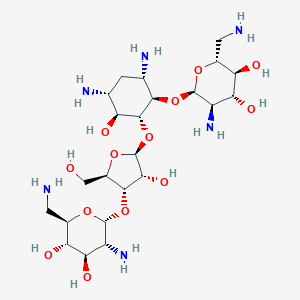
Neomycin C
Overview
Description
Neomycin C is a natural product isolated from the bacterial species Streptomyces fradiae. It is a member of the aminoglycoside family of antibiotics, which are widely used in the treatment of bacterial infections. This compound has been shown to have a broad spectrum of antibacterial activity and is effective against both Gram-positive and Gram-negative bacteria. In addition, it has been used as an antimicrobial agent in laboratory experiments, as well as in the treatment of infections in humans.
Scientific Research Applications
Neurophysiology : Neomycin C is used in neurophysiological studies for maintaining a watertight titanium recording chamber in monkeys, preventing the thickening of the dura within the chamber (Adams et al., 2011).
Ototoxicity and Hearing Loss : Research has shown that Neomycin-induced activation of microglia-like cells plays a crucial role in the death of sensory hair cells, suggesting its significance in hearing loss prevention (Sun et al., 2015).
Antibacterial and Antiviral Properties : Neomycin is noted for its unique nucleotide recognition ability, making it a potential anti-HIV and antiplasmid agent (Yokoyama et al., 2008).
Smooth Muscle Contractions : It inhibits hormone-stimulated contractions in myometrial tissue, affecting the phosphatidylinositol signaling pathway (Phillippe, 1994).
Dermatological Applications : Produced by Streptomyces fradiae, this compound is used in dermatology (Macdonald & Beck, 1983).
Agricultural Use : Its broad application in treating bacterial infections extends to clinical and agricultural settings (Shi et al., 2011).
Plant Pathogen Inhibition : Neomycin exhibits significant antimicrobial activity against plant pathogenic bacteria, inhibiting protein synthesis and cell division (Cui et al., 2009).
Side Effects and Toxicity : Despite its therapeutic applications, Neomycin has been associated with kidney, nerve, and potentially liver damage (Last & Sherlock, 1960).
Mechanism of Action
Target of Action
Neomycin C, along with Neomycin B, are the active components of the Neomycin complex . The primary targets of this compound are the 30S ribosomal units of susceptible bacteria . These ribosomal units play a crucial role in protein synthesis, which is vital for the survival and growth of bacteria .
Mode of Action
This compound interacts with its targets by binding to the bacterial ribosomes. This binding inhibits protein synthesis, leading to errors in the transcription of genetic codes . The disruption of protein synthesis hampers the growth and survival of the bacteria .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal units, it disrupts the normal sequence of events in this pathway, leading to the production of faulty proteins . The downstream effects include impaired bacterial growth and survival .
Pharmacokinetics
This compound, as part of the Neomycin complex, is poorly absorbed from the gastrointestinal tract . This property impacts its bioavailability and makes it suitable for use in treating local infections in the body . The elimination half-life of Neomycin is approximately 2 to 3 hours .
Result of Action
The action of this compound results in the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their eventual death . This makes this compound effective against both gram-positive and gram-negative organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect its action. Also, the pH and temperature of the environment can impact its stability and efficacy
Safety and Hazards
Future Directions
Neomycin C has attracted a lot of attention because its derivatives have shown anti-carcinogenic and antiviral properties, in addition to some gene therapy applications . The production of this compound could be improved by amplifying the engineered neomycin biosynthetic gene cluster (neo cluster) and the supplementation of precursors .
properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-VZXHOKRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63121-20-0 (mono-hydrochloride) | |
| Record name | Neomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892006 | |
| Record name | Neomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66-86-4 | |
| Record name | Neomycin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOMYCIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does neomycin C exert its antibacterial effect?
A1: Like other aminoglycosides, this compound targets the bacterial ribosome, specifically the 30S ribosomal subunit. [, ] It binds to the ribosome and interferes with protein synthesis, ultimately leading to bacterial cell death. []
Q2: Are the downstream effects of this compound's interaction with the ribosome fully understood?
A2: While the primary mechanism of action involves protein synthesis inhibition, the exact downstream effects leading to cell death are complex and not completely elucidated. [] Further research is needed to fully understand the cascade of events triggered by this compound binding to the ribosome.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C23H48N6O14 and a molecular weight of 616.64 g/mol. [, ]
Q4: What spectroscopic data is available to characterize this compound?
A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, has been instrumental in characterizing the structure of this compound, especially in determining the anomeric configuration of its furanosyl residue. [] Additionally, mass spectrometry of volatile derivatives has also been used for identification. []
Q5: Does the presence of this compound affect the stability or performance of neomycin B in formulations?
A5: The presence of this compound can indeed influence the overall potency of neomycin formulations. [] Various factors, including the diluent used (e.g., potassium phosphate) can differentially affect the activities of neomycin B and C. [] This highlights the importance of controlling the ratio of neomycin B to C in pharmaceutical preparations.
Q6: Have computational methods been employed to study this compound?
A7: While computational studies on this compound itself are limited in the provided research, they have been utilized to understand the structure-activity relationships of aminoglycosides in general. [, ] Further research applying computational techniques to this compound could offer valuable insights into its interactions with the ribosome and potential modifications for improved activity.
Q7: How does the structure of this compound compare to neomycin B, and how do these differences impact their activity?
A8: this compound is a stereoisomer of neomycin B, differing only in the configuration at the C-5''' position. [, ] This subtle difference results in this compound exhibiting lower antibacterial activity compared to neomycin B. [, , , , , ]
Q8: What is the significance of the N-acetyl derivatives of this compound?
A9: N-acetylation of this compound, resulting in mono-N-acetylthis compound (LP-C), significantly reduces its antibiotic potency. [, ] This modification highlights the importance of the amino groups in the aminoglycoside structure for biological activity.
Q9: Are there specific challenges in formulating this compound compared to neomycin B?
A10: While specific formulation challenges for this compound are not explicitly discussed in the provided research, the presence of both neomycin B and C in commercial neomycin necessitates careful consideration during formulation to ensure stability and consistent potency. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
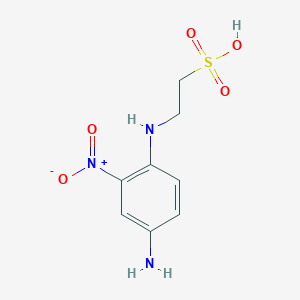
![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
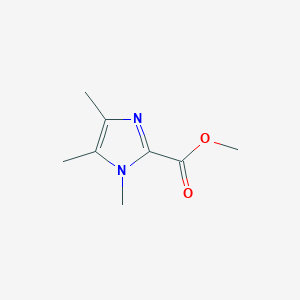
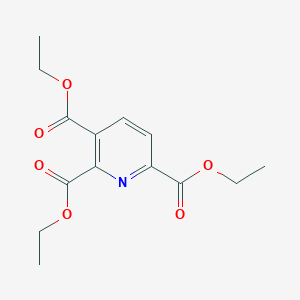
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
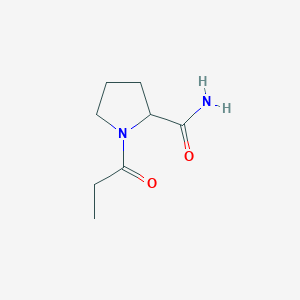

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)

